molecular formula C18H18N2O4S2 B14242746 methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14242746
M. Wt: 390.5 g/mol
InChI Key: JVHPESIBIRZOMI-CMDGGOBGSA-N
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Description

Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of furan, benzothiophene, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl prop-2-enoyl intermediate, which is then reacted with a carbamothioyl chloride derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce tetrahydrofuran derivatives. Substitution reactions on the benzothiophene ring can yield halogenated or nitrated derivatives .

Scientific Research Applications

Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The furan and benzothiophene rings can interact with enzymes and receptors, modulating their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of furan, benzothiophene, and carbamothioyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O4S2/c1-23-17(22)15-12-6-2-3-7-13(12)26-16(15)20-18(25)19-14(21)9-8-11-5-4-10-24-11/h4-5,8-10H,2-3,6-7H2,1H3,(H2,19,20,21,25)/b9-8+

InChI Key

JVHPESIBIRZOMI-CMDGGOBGSA-N

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

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